(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole ring substituted with a 4-nitrophenyl group and a 3,4-bis(benzyloxy)phenyl moiety. The Z-configuration of the acrylonitrile double bond confers distinct steric and electronic properties, influencing its reactivity and intermolecular interactions.
Properties
IUPAC Name |
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N3O4S/c33-19-27(32-34-29(22-40-32)26-12-14-28(15-13-26)35(36)37)17-25-11-16-30(38-20-23-7-3-1-4-8-23)31(18-25)39-21-24-9-5-2-6-10-24/h1-18,22H,20-21H2/b27-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVVLIVRCXNIHT-PKAZHMFMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, with the CAS number 476673-14-0, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is , with a molecular weight of 545.6 g/mol. The presence of multiple functional groups, including benzyloxy and nitrophenyl moieties, suggests a multifaceted interaction profile with biological targets.
| Property | Value |
|---|---|
| CAS Number | 476673-14-0 |
| Molecular Formula | C₃₂H₂₃N₃O₄S |
| Molecular Weight | 545.6 g/mol |
Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of thiazole-containing compounds on breast cancer cells. The results showed that (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile exhibited an IC50 value of 12 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes or membranes.
Research Findings:
In vitro assays have shown that the compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. A notable study reported an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against these pathogens .
The mechanisms underlying the biological activities of (Z)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile are thought to involve:
- Inhibition of Enzymatic Activity: The nitrophenyl group may interact with key enzymes involved in cell signaling pathways.
- Induction of Oxidative Stress: The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
- Disruption of Membrane Integrity: Its amphiphilic nature could compromise bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Structural Analogues in Fluorescence and Aggregation Studies
describes acrylonitrile derivatives such as (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile and (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridinyl)acrylonitrile, which exhibit tunable solid-state fluorescence due to planar or propeller-like molecular arrangements . Key differences include:
- Electron-withdrawing Groups : The nitro group in the target compound may redshift absorption/emission spectra compared to pyridinyl or methoxy substituents.
Table 1: Fluorescence Properties of Acrylonitrile Derivatives
Comparison with Stilbene Azobenzene Derivatives
highlights 3-(4-(bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(4-nitrophenyl)diazenyl)phenyl)acrylonitrile (Sample No. 1), which shares a nitro-substituted aromatic system. Both compounds leverage nitro groups for electronic polarization, but structural differences include:
- Core Heterocycles: The target’s thiazole ring vs. Sample No. 1’s diazenyl group. Thiazoles offer π-conjugation and hydrogen-bonding capabilities, whereas diazenyl groups enable photoisomerization.
- Applications: Sample No. 1 demonstrates efficacy in holographic recording due to nitro-enhanced charge transfer . The target compound’s benzyloxy groups may hinder similar applications by increasing steric hindrance.
Preparation Methods
Hantzsch-Thiazole Cyclization
The thiazole ring is constructed via Hantzsch-thiazole synthesis, wherein phenacyl bromide 7 (4-nitro-substituted derivative) reacts with a thioamide precursor. For this compound, 4-nitrobenzaldehyde is converted to its corresponding thioamide 30 through treatment with thioacetamide in ethanol under reflux. Subsequent cyclocondensation with phenacyl bromide 7 in polyethylene glycol (PEG-400) at 40–45°C for 2 hours yields 4-(4-nitrophenyl)thiazole-2-carbaldehyde 31a with 89% efficiency. The mechanism involves nucleophilic attack by the thioamide’s sulfur on the α-carbon of phenacyl bromide, followed by intramolecular cyclization and dehydration (Scheme 1).
Table 1: Optimization of Thiazole Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | PEG-400 | PEG-400 |
| Temperature (°C) | 78 | 40–45 | 40–45 |
| Reaction Time (h) | 6 | 2 | 2 |
| Yield (%) | 72 | 89 | 89 |
Alternative Thiazole Formation Routes
Patent literature discloses a complementary approach using 2-(4-nitrophenyl)thiazol-4-yl derivatives via POCl3-mediated cyclization. Treatment of 4-nitrobenzamide with POCl3 in chloroform generates a reactive imidoyl chloride intermediate, which undergoes cyclization with thiourea derivatives to furnish the thiazole core. While this method achieves 78% yield, it requires stringent anhydrous conditions and yields a mixture requiring chromatographic purification.
Benzyl Protection of 3,4-Dihydroxybenzaldehyde
Dual Etherification Strategy
The 3,4-bis(benzyloxy)phenyl moiety is introduced via protection of 3,4-dihydroxybenzaldehyde. Sodium hydride (2.28 g) in a DMF-toluene mixture (1:1 v/v) at −5°C facilitates deprotonation, followed by sequential addition of benzyl bromide (2.2 equiv.). After 30–45 minutes of stirring, the reaction is quenched with acetic acid, yielding 3,4-bis(benzyloxy)benzaldehyde with 92% purity (HPLC).
Table 2: Benzyl Protection Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF/Toluene | −5 | 92 |
| K2CO3 | Acetone | 25 | 68 |
| Cs2CO3 | DMF | 0 | 85 |
Scalability and Byproduct Management
Large-scale reactions (≥10 g) necessitate controlled benzyl bromide addition to minimize diaryl ether byproducts. Excess benzyl bromide (2.5 equiv.) and fractional distillation under reduced pressure (50°C, 10 mmHg) enhance scalability to 85% yield.
Stereoselective Knoevenagel Condensation
Formation of (Z)-Acrylonitrile
The final step involves Knoevenagel condensation between 3,4-bis(benzyloxy)benzaldehyde and 4-(4-nitrophenyl)thiazole-2-carbaldehyde. Catalytic piperidine (10 mol%) in ethanol at 60°C promotes nucleophilic attack by malononitrile, followed by β-elimination to form the acrylonitrile. The (Z)-isomer predominates (9:1 Z:E) due to steric hindrance between the thiazole’s nitro group and the benzyloxy substituents.
Table 3: Condensation Condition Screening
| Catalyst | Solvent | Temperature (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 60 | 9:1 | 78 |
| NH4OAc | Toluene | 110 | 5:1 | 65 |
| DBU | DMF | 25 | 7:1 | 71 |
Mechanistic Insights
Analytical Characterization and Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (Z)-configuration, with a dihedral angle of 8.2° between the thiazole and acrylonitrile planes. The nitro group adopts a coplanar orientation with the thiazole ring, facilitating π-π stacking interactions.
Industrial Feasibility and Process Optimization
Cost-Benefit Analysis
PEG-400 emerges as a cost-effective solvent ($0.15/L) compared to DMF ($0.38/L), reducing production costs by 42% for the thiazole step. Batch process intensification for the Knoevenagel step achieves a 15% reduction in reaction time via microwave-assisted heating (80°C, 30 min).
Environmental Impact
Life-cycle assessment (LCA) reveals a 33% lower carbon footprint for the Hantzsch-thiazole route compared to POCl3-mediated cyclization, primarily due to avoided HCl gas emissions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
